2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound belongs to the isoindole family, characterized by a bicyclic structure that includes an indole and a carbonyl group. The presence of fluorine and methoxy groups in its structure enhances its biological activity and lipophilicity, making it a candidate for drug development.
This compound is classified under organic compounds, specifically as a substituted isoindolone. Its systematic name reflects its structural components: a fluorophenyl group, methoxy substituents, and a dihydroisoindolone framework.
The synthesis of 2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. Common methods include:
Technical details regarding the specific reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity .
The molecular formula is with a molecular weight of approximately 275.29 g/mol. The compound's structure can be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms and functional groups.
The compound can participate in various chemical reactions relevant to medicinal chemistry:
Technical details about these reactions include reaction conditions such as temperature, pressure, and choice of solvents or catalysts that influence the reaction pathways .
The mechanism of action for 2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Data from biological evaluations suggest that this compound may exhibit activity against certain cancer cell lines or inflammatory processes through modulation of signaling pathways related to cell proliferation or apoptosis .
Relevant data from analytical techniques like High Performance Liquid Chromatography (HPLC) can confirm purity levels exceeding 98%, which is critical for pharmacological studies .
The compound has potential applications in several fields:
2-(3-Fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one belongs to a class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic scaffold. Its core structure features a six-membered benzene ring fused to a five-membered nitrogen-containing ring in a reduced isoindoline configuration, with the lactam moiety (-C=O-N-) defining its 1-one designation. The compound's systematic name reflects three key structural components: a 3-fluorophenyl substituent at position 2, dimethoxy groups at positions 6 and 7, and the hydrogenated isoindol-1-one core [1] [4].
Table 1: Molecular Characteristics of 2-(3-Fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not specifically assigned* |
Molecular Formula | C₁₆H₁₄FNO₃ |
Parent Compound | 6,7-Dimethoxy-2,3-dihydro-1H-isoindol-1-one (CAS 59084-79-6) [4] |
SMILES Notation | COC1=C(C2=C(CNC2=O)C=C1OC)C3=CC=CC(F)=C3 |
Exact Mass | 287.0957 g/mol |
XLogP3 | 2.3 (estimated) |
*Note: While the specific 3-fluorophenyl derivative lacks a dedicated CAS in available literature, its structural parent is well-documented.
Spectroscopic characterization of this compound class typically includes:
Stereochemically, the 2-position carbon bearing the 3-fluorophenyl group constitutes a chiral center, making enantiomeric resolution possible. Studies on structurally analogous 2-substituted isoindolinones demonstrate significant differences in biological activity between (R)- and (S)-enantiomers, particularly in enzyme binding contexts. Restricted rotation of the 3-fluorophenyl ring relative to the isoindolinone plane creates distinct conformational profiles that influence molecular recognition [8].
The synthetic chemistry of isoindolinone scaffolds emerged prominently in the late 20th century, with 6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one first reported in chemical literature circa 1980s as a synthetic intermediate for alkaloid synthesis [4]. The specific incorporation of fluorinated aryl groups at the 2-position gained significant attention following pharmaceutical industry observations that fluorine substitution enhances blood-brain barrier penetration and metabolic stability. Patent WO2005021532A1 (2005) marked a key developmental milestone, disclosing general methods for synthesizing 2-aryl-substituted isoindolinones as angiogenesis inhibitors and anticancer agents. This patent established foundational synthetic routes applicable to the 3-fluorophenyl derivative [1].
Table 2: Key Synthetic Routes to 2-Aryl-6,7-dimethoxy-isoindolin-1-ones
Method | Starting Materials | Conditions | Yield Range |
---|---|---|---|
Lactam Alkylation | 6,7-Dimethoxyisoindolin-1-one, 3-Fluorobenzyl halide | Base (K₂CO₃), polar aprotic solvent (DMF), 80-100°C, 12-24h | 45-68% [1] |
Reductive Amination | 6,7-Dimethoxyphthalaldehyde, 3-Fluoroaniline | NaBH₄, MeOH/CH₂Cl₂, rt, 2h | 52-75% [1] |
Carboxylic Acid Activation | 2-Chloromethyl-3,4-dimethoxybenzoate, 3-Fluoroaniline | Neat, 180°C, 1h; or Lewis acid catalysis | 30-41% [8] |
Phthalimide Alkylation | 3,4-Dimethoxyphthalic anhydride, 3-Fluoro-α-methylbenzylamine | Toluene, reflux, 6h; followed by BBr₃ demethylation | 60% (2-step) [8] |
The development of 2-(3-fluorophenyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one was driven by structure-activity relationship (SAR) studies demonstrating that 3-fluorine substitution on the phenyl ring optimally balances electronic effects and steric parameters for biological activity. This derivative specifically emerged from systematic explorations of para-, meta-, and ortho-fluoro substitution patterns on the 2-phenyl group, revealing that the meta-position maximizes target engagement while minimizing metabolic dehalogenation [1] [8]. Recent synthetic innovations employ microwave-assisted cyclization and enantioselective organocatalysis to address historical challenges in racemization during synthesis, particularly for preparing enantiopure material for biological testing [8].
The 6,7-dimethoxyisoindolinone core serves as a privileged scaffold in drug discovery due to its structural mimicry of endogenous neurotransmitters and its ability to participate in diverse binding interactions via the lactam carbonyl, aromatic system, and substituent pharmacophores. Introduction of the 3-fluorophenyl group specifically enhances this compound's potential as a central nervous system (CNS) agent by optimizing lipophilicity (LogP ∼2.3) and polar surface area (∼40 Ų) to favor blood-brain barrier penetration [1] [2].
This compound demonstrates significant pharmacological versatility:
Table 3: Documented Biological Activities of Structural Analogs
Target/Activity | Analog Structure | Potency (IC₅₀/EC₅₀) | Reference Model |
---|---|---|---|
HDAC6 Inhibition | 2-(Difluoromethyl)-1H-isoindol-1,3(2H)-dione | 0.15 μM | Tubulin acetylation assay [2] |
HIV-1 Integrase Inhibition | 2-(1-Indanyl)-6,7-dihydroxyisoindolin-1-one | 0.72 μM (ST) | Strand transfer assay [8] |
Antiangiogenic Effects | 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one | 10 μM (VEGFR-2) | HUVEC proliferation [1] |
In heterocyclic chemistry methodology, this compound exemplifies strategic fluorine incorporation to modulate electronic properties (σₘ = 0.34 for fluorine) without significant steric alteration (van der Waals radius ∼1.47 Å). The 3-fluorophenyl substituent demonstrates orthogonal synthetic manipulation potential, serving as a substrate for palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed ortho-metalation [1]. The isoindolinone scaffold itself functions as a conformationally constrained amide bioisostere, offering improved metabolic stability over flexible peptide bonds while maintaining hydrogen-bonding capacity – properties exploited in protease inhibitor design [1] [8].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: